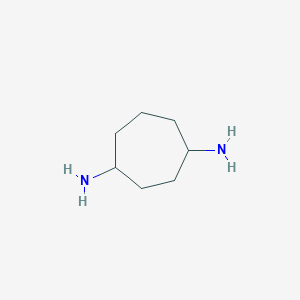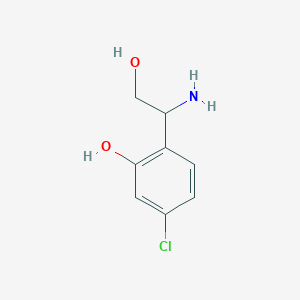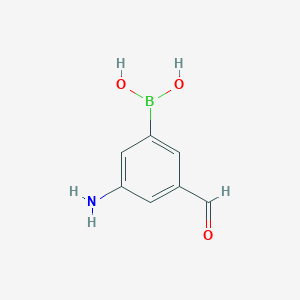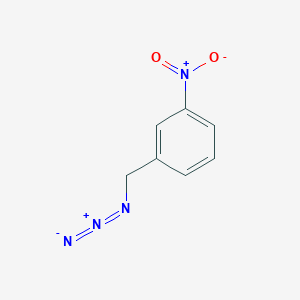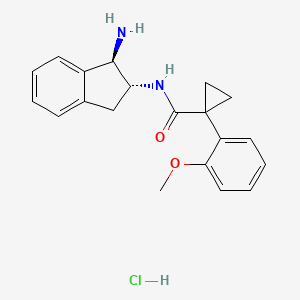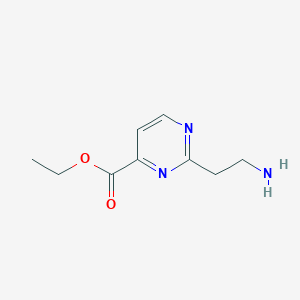
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H13N3O2 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 2-chloro-4-pyrimidinecarboxylate with ethylenediamine. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of amides or esters.
科学研究应用
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing the binding affinity and specificity.
相似化合物的比较
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: This compound has a hydroxyl group at position 4 instead of an aminoethyl group, which affects its reactivity and biological activity.
2-Amino-6-(2-aminoethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: This compound has a pyrrolo[2,3-d]pyrimidine ring system, which imparts different chemical and biological properties.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound has a nicotinate group, which influences its solubility and pharmacokinetic properties.
This compound is unique due to its specific substitution pattern and the presence of both amino and ester functional groups, which contribute to its versatility in chemical synthesis and biological applications.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10/h4,6H,2-3,5,10H2,1H3 |
InChI 键 |
XFFYWHDZFHJISI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NC=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
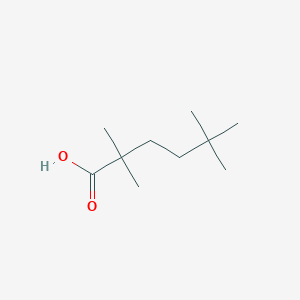
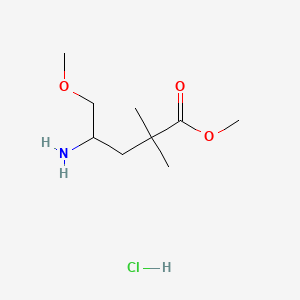
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)


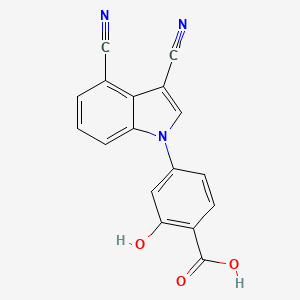
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)

